molecular formula C13H19N B1622174 2-benzylcyclohexan-1-amine CAS No. 72436-51-2

2-benzylcyclohexan-1-amine

Cat. No.: B1622174
CAS No.: 72436-51-2
M. Wt: 189.3 g/mol
InChI Key: YOPIHDSNQOMRGC-UHFFFAOYSA-N
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Description

2-benzylcyclohexan-1-amine is an organic compound that belongs to the class of aliphatic amines It is characterized by a cyclohexane ring substituted with a benzyl group and an amine group

Safety and Hazards

The safety data sheet for N-Benzylcyclohexylamine (hydrochloride) provides information about the hazards associated with this compound . It’s important to refer to this data sheet for detailed safety and hazard information.

Future Directions

The hydrogenolysis of N-Benzylcyclohexylamine has been studied extensively, and future research may focus on optimizing the reaction conditions and exploring new applications . The nano effect observed in the hydrogenolysis of NBCA over the Pd/SiO2 catalysts suggests potential future directions for research in this area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzylcyclohexan-1-amine typically involves a multi-step process. One common method is the hydrogenation of N-benzylcyclohexylamine using palladium on silica (Pd/SiO2) catalysts. The reaction is carried out at low temperatures and pressures, with varying palladium content to optimize the reaction rate .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar hydrogenation techniques. The choice of catalyst, reaction temperature, and pressure are critical factors that influence the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-benzylcyclohexan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of benzylcyclohexanone or benzylcyclohexanol.

    Reduction: Formation of cyclohexylmethylamine.

    Substitution: Formation of various substituted benzyl derivatives.

Comparison with Similar Compounds

    Cyclohexylamine: An aliphatic amine with a similar structure but without the benzyl group.

    N-Benzylcyclohexylamine: A compound closely related to 2-benzylcyclohexan-1-amine, differing only in the position of the benzyl group.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo hydrogenolysis and its applications in various fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-benzylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPIHDSNQOMRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80993249
Record name 2-Benzylcyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80993249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72436-51-2
Record name 2-(Phenylmethyl)cyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72436-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzylcyclohexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072436512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzylcyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80993249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzylcyclohexylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.672
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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